(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

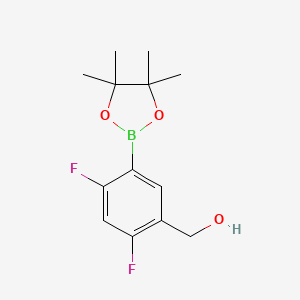

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a hydroxymethyl (-CH2OH) group and two fluorine substituents at the 2- and 4-positions of the phenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is structurally characterized by its fluorine substitution pattern and the hydroxymethyl group, which distinguish it from related phenylboronic esters. Its CAS registry number is 1082066-29-2 .

Properties

Molecular Formula |

C13H17BF2O3 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

[2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-6,17H,7H2,1-4H3 |

InChI Key |

LYGOBSWXQYOELI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 2,4-difluorophenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde or 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .

Scientific Research Applications

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the development of fluorescent probes and imaging agents.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of fluorinated phenylboronic esters. Key structural analogs and their differences include:

Spectroscopic Data Comparison

NMR data highlight structural differences:

- 11B-NMR : Boronic esters typically show peaks near 30–31 ppm (e.g., 2d: δ 30.6 ).

- 1H-NMR: Fluorine substituents cause distinct splitting patterns. For example: 2d: Aromatic protons at δ 7.66 (d, J = 1.8 Hz) and δ 7.31–7.39 (m) .

Commercial and Industrial Relevance

Biological Activity

(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHBFO

- Molecular Weight : 270.08 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its components.

While specific data on the mechanism of action for this compound is limited in the available literature, compounds with similar structures often interact with biological targets through:

- Inhibition of Enzymatic Activity : Many dioxaborolane derivatives are known to inhibit various enzymes by acting as reversible inhibitors.

- Modulation of Signaling Pathways : They may influence pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- Inhibition of PKMYT1 : A study highlighted the role of dioxaborolane derivatives in inhibiting PKMYT1, a kinase involved in cell cycle regulation. The selectivity and potency of these compounds were evaluated using fluorescence polarization assays and cell-based activity assays .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects. For example:

- Rescue Assays : Similar compounds have shown the ability to rescue immune cells from apoptosis in the presence of PD-1/PD-L1 interactions . This suggests a possible role in enhancing immune responses against tumors.

Study 1: Inhibition of Kinase Activity

A study examined various analogs of dioxaborolane compounds for their ability to inhibit PKMYT1. The results indicated that modifications in the phenolic structure significantly impacted potency:

| Compound | PKMYT1 IC (μM) |

|---|---|

| Compound 1 | 0.69 |

| Compound 2 | 4.1 |

| Compound 3 | 1.2 |

| Compound 6 | 0.011 |

This table illustrates how structural modifications can enhance biological activity .

Study 2: Immune Response Enhancement

In another study focusing on immune modulation, a related compound demonstrated a significant rescue effect on mouse splenocytes when tested against PD-L1 interactions:

| Concentration (nM) | Rescue Percentage (%) |

|---|---|

| 100 | 92 |

This indicates a strong potential for therapeutic applications in cancer immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.